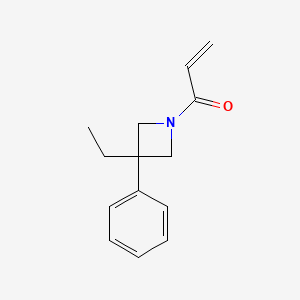

1-(3-Ethyl-3-phenylazetidin-1-yl)prop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

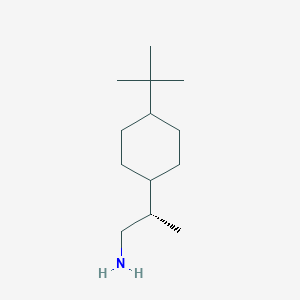

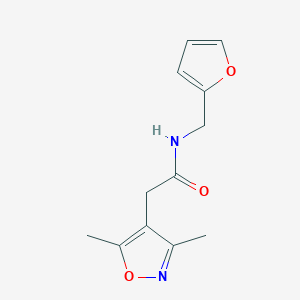

1-(3-Ethyl-3-phenylazetidin-1-yl)prop-2-en-1-one , also known by its systematic name, is a heterocyclic compound . Its chemical structure consists of a four-membered azetidine ring fused to a propenone group . The presence of the ethyl and phenyl substituents on the azetidine ring contributes to its unique properties.

Synthesis Analysis

The synthesis of this compound involves several steps. While I don’t have specific synthetic procedures for this exact compound, azetidine derivatives are often prepared through cyclization reactions . Researchers typically explore methods such as intramolecular cyclization , ring-closing metathesis , or intramolecular aza-Wittig reaction to form the azetidine ring. The propenone moiety can be introduced through Michael addition , Claisen condensation , or other suitable methods.

Molecular Structure Analysis

The molecular formula of 1-(3-Ethyl-3-phenylazetidin-1-yl)prop-2-en-1-one is C₁₃H₁₄NO . Its structure comprises the following components:

- Azetidine Ring : A four-membered ring containing three carbon atoms and one nitrogen atom.

- Propenone Group : A conjugated carbonyl group (C=C-C=O) attached to the azetidine ring.

Chemical Reactions Analysis

This compound can participate in various chemical reactions:

- Electrophilic Addition : The double bond in the propenone group can undergo electrophilic addition reactions with nucleophiles.

- Ring-Opening Reactions : The azetidine ring can open under specific conditions, leading to diverse products.

- Substitution Reactions : The phenyl and ethyl substituents may undergo substitution reactions.

Physical And Chemical Properties Analysis

- Melting Point : Investigate the melting behavior of this compound.

- Solubility : Determine its solubility in various solvents.

- Spectral Data : Analyze its IR, NMR, and UV-Vis spectra for characteristic peaks.

Safety And Hazards

As with any chemical compound, safety precautions are crucial. Consider factors such as:

- Toxicity : Assess its toxicity profile.

- Handling : Follow proper lab protocols during synthesis and handling.

- Storage : Store it appropriately to prevent degradation.

Future Directions

Future research could focus on:

- Biological Activity : Investigate potential applications (e.g., as a drug candidate).

- Derivatives : Synthesize derivatives for improved properties.

- Computational Studies : Perform quantum mechanical calculations to understand its electronic structure.

Remember that this analysis is based on existing knowledge, and further studies may reveal additional insights. Always consult relevant literature for the most up-to-date information123.

properties

IUPAC Name |

1-(3-ethyl-3-phenylazetidin-1-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c1-3-13(16)15-10-14(4-2,11-15)12-8-6-5-7-9-12/h3,5-9H,1,4,10-11H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDIFEYWISBSSPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CN(C1)C(=O)C=C)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Ethyl-3-phenylazetidin-1-yl)prop-2-en-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-Methylphenoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B2915443.png)

![Methyl 3-[(2-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2915445.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2915450.png)

![N-(3-chloro-4-fluorobenzyl)-3-[3-(3-methylphenyl)isoxazol-4-yl]propanamide](/img/structure/B2915451.png)

![N-phenethyl-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2915452.png)